molecular formula C17H14O3 B8018574 3-(4-Methoxybenzoyl)-2-methylbenzofuran CAS No. 94541-06-7

3-(4-Methoxybenzoyl)-2-methylbenzofuran

Cat. No.: B8018574
CAS No.: 94541-06-7
M. Wt: 266.29 g/mol
InChI Key: YHTKTSKKNRXRKB-UHFFFAOYSA-N
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Description

3-(4-Methoxybenzoyl)-2-methylbenzofuran is an organic compound that belongs to the class of benzofurans It features a benzofuran core substituted with a methoxybenzoyl group at the 3-position and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxybenzoyl)-2-methylbenzofuran typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-methoxybenzoyl chloride and 2-methylbenzofuran.

    Friedel-Crafts Acylation: The key step involves the Friedel-Crafts acylation of 2-methylbenzofuran with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxybenzoyl)-2-methylbenzofuran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Electrophiles such as halogens (Br2, Cl2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of halogen atoms or other electrophiles.

Scientific Research Applications

3-(4-Methoxybenzoyl)-2-methylbenzofuran has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action of 3-(4-Methoxybenzoyl)-2-methylbenzofuran depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxybenzoyl)-1-pentylindole: A synthetic cannabinoid with similar structural features but different biological activity.

    4-Methoxybenzoic Acid: Shares the methoxybenzoyl group but lacks the benzofuran core.

Uniqueness

3-(4-Methoxybenzoyl)-2-methylbenzofuran is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(4-methoxyphenyl)-(2-methyl-1-benzofuran-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O3/c1-11-16(14-5-3-4-6-15(14)20-11)17(18)12-7-9-13(19-2)10-8-12/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHTKTSKKNRXRKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2O1)C(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40453137
Record name (4-methoxyphenyl)-(2-methyl-1-benzofuran-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40453137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94541-06-7
Record name (4-methoxyphenyl)-(2-methyl-1-benzofuran-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40453137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Methylbenzofuran (7.25 g., 0.055 mol.) was acylated with 15.7 g. (0.092 mol.) of anisoyl chloride according to the procedure described in Example 10 to give 2-methyl-3-(4'-methoxybenzoyl)benzofuran.
Quantity
7.25 g
Type
reactant
Reaction Step One
Quantity
0.092 mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

2-Methylbenzofuran (7.25 g., 0.055 mol.) was acylated with 15.7 g. (0.092 mol.) of p-anisoyl chloride according to the procedure described in Example 1 to give 3-(4-methoxybenzoyl)-2-methylbenzofuran. Demethylation as previously described gives 3-(4-hydroxybenzoyl)-2-methylbenzofuran.
Quantity
7.25 g
Type
reactant
Reaction Step One
Quantity
0.092 mol
Type
reactant
Reaction Step Two

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